4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (phenylmethylene)hydrazide
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of various chemicals and materials, acting as a catalyst or intermediate.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to participate in various chemical transformations, influencing the outcome of the reactions it is involved in.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Contains an iodine atom instead of chlorine.
3-Fluorobenzo[b]thiophene-2-carboxylic acid: Contains a fluorine atom instead of chlorine.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity and the types of reactions it can undergo, which may differ from its bromine, iodine, or fluorine analogs due to the varying electronegativity and size of the halogen atoms.
Properties
CAS No. |
89455-67-4 |
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Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N'-[(Z)-benzylideneamino]-N-(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C13H13N5O2S/c19-11(16-13-18-15-9-21-13)6-7-12(20)17-14-8-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,20)(H,16,18,19)/b14-8- |
InChI Key |
FHURLXUBZFPPAC-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CCC(=O)NC2=NN=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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